
Tris(isopropylcyclopentadienyl)terbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Tris(isopropylcyclopentadienyl)terbium has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl)terbium typically involves the reaction of terbium chloride with isopropylcyclopentadienyl ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. Companies like Ereztech and Sigma-Aldrich manufacture and sell this compound in various packaging options, including glass ampules and metal ampules .
化学反応の分析
Types of Reactions: Tris(isopropylcyclopentadienyl)terbium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form terbium oxides.
Substitution: It can participate in substitution reactions where the isopropylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halides and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Terbium oxides.
Substitution: Various terbium complexes depending on the substituting ligands.
作用機序
The mechanism of action of Tris(isopropylcyclopentadienyl)terbium involves its interaction with molecular targets through its organometallic framework. The terbium ion can coordinate with various ligands, leading to changes in its electronic structure and reactivity. This coordination is crucial for its luminescent properties, where energy transfer processes between the terbium ion and the ligands result in visible light emission .
類似化合物との比較
- Tris(tetramethylcyclopentadienyl)terbium
- Tris(acetylacetonato)(1,10-phenanthroline)terbium
- Tris(cyclopentadienyl)terbium
Comparison: Tris(isopropylcyclopentadienyl)terbium is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers different reactivity and stability profiles, making it suitable for specific applications in research and industry .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Propan-2-ylcyclopenta-1,3-diene;terbium(3+) can be achieved through a multistep reaction pathway involving the preparation of intermediate compounds.", "Starting Materials": [ "Cyclopentadiene", "2-Methylpropene", "Terbium(III) chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of 2-Propan-2-ylcyclopentadiene", "Cyclopentadiene is reacted with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-Propan-2-ylcyclopentadiene.", "Step 2: Reduction of Terbium(III) chloride", "Terbium(III) chloride is reduced to terbium(II) chloride using sodium borohydride in ethanol.", "Step 3: Formation of Terbium(II) complex", "2-Propan-2-ylcyclopentadiene is added to the terbium(II) chloride solution in diethyl ether to form the terbium(II) complex.", "Step 4: Oxidation of Terbium(II) complex", "The terbium(II) complex is oxidized to terbium(III) complex using hydrochloric acid and sodium hydroxide.", "Step 5: Isolation of 2-Propan-2-ylcyclopenta-1,3-diene;terbium(3+)", "The 2-Propan-2-ylcyclopenta-1,3-diene;terbium(3+) complex is isolated by filtration and washing with diethyl ether." ] } | |
CAS番号 |
312696-25-6 |
分子式 |
C24H33Tb |
分子量 |
480.4 g/mol |
IUPAC名 |
2-propan-2-ylcyclopenta-1,3-diene;terbium(3+) |
InChI |
InChI=1S/3C8H11.Tb/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
InChIキー |
WJLSTRBHHGHGIJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Tb+3] |
正規SMILES |
CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.CC(C)C1=C[CH-]C=C1.[Tb+3] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3123704.png)
![3-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3123709.png)
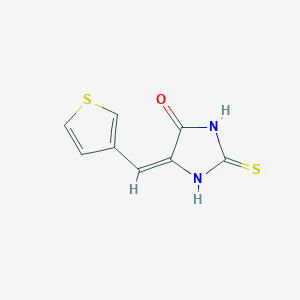

![2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3123737.png)
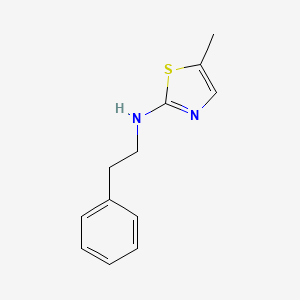
![4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine](/img/structure/B3123766.png)

![3-[(Benzylamino)sulfonyl]-4-bromobenzoic acid](/img/structure/B3123793.png)
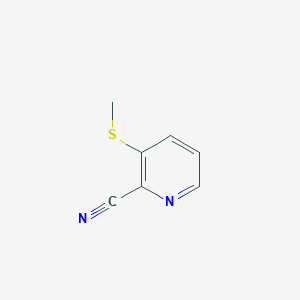
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid](/img/structure/B3123798.png)
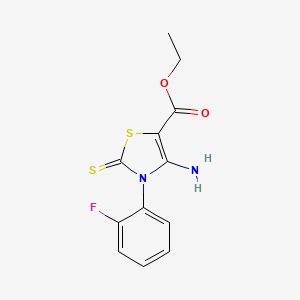
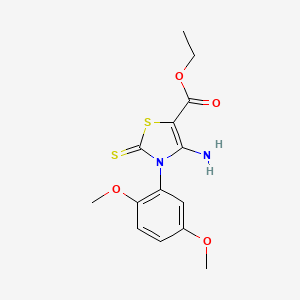
![ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3123830.png)
